N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide is a synthesized chemical compound that has garnered interest for its potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide typically involves several key steps, beginning with the formation of the tetrahydroquinoline core. One common approach is the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. Subsequently, the resulting tetrahydroquinoline intermediate is reacted with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.
The final step involves the coupling of the ethanesulfonyl-tetrahydroquinoline intermediate with phenoxyacetyl chloride. This reaction is often carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yields and purity. This may include the use of advanced techniques such as flow chemistry to enhance reaction efficiency and control. The use of automated systems and scalable reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or alter its structure.
Reduction: : Reduction reactions can be employed to modify specific parts of the molecule, such as reducing the tetrahydroquinoline ring.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, can be utilized to replace certain substituents on the molecule.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may introduce hydroxyl groups, while reduction with sodium borohydride may produce a fully reduced tetrahydroquinoline derivative.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide serves as a useful intermediate for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block.
Biology
Biologically, this compound has potential as a tool for probing cellular mechanisms and pathways. Its ability to interact with specific biomolecules can be leveraged to study protein-ligand interactions, signal transduction, and other biological processes.
Medicine
In medicine, this compound has been explored for its potential therapeutic applications. Its ability to modulate specific molecular targets may offer new avenues for drug development, particularly in areas such as oncology and neuropharmacology.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties may also make it useful in the formulation of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide exerts its effects involves several molecular targets and pathways. At a molecular level, the compound can interact with specific proteins, enzymes, or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
For example, the compound may bind to a particular receptor, inhibiting its activity and thus preventing the downstream signaling that contributes to a disease state. Alternatively, it may activate an enzyme that promotes the breakdown of harmful molecules within the cell.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as other tetrahydroquinoline derivatives, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide stands out due to its unique combination of functional groups. This distinct structure imparts specific chemical and biological properties that may not be present in other related compounds.
Similar Compounds
N-(quinolin-7-yl)-2-phenoxyacetamide: : Lacks the ethanesulfonyl group, which can alter its reactivity and biological activity.
N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide: : Similar structure but with a methylsulfonyl group instead of ethanesulfonyl, resulting in different chemical properties.
2-phenoxyacetamide: : Lacks the tetrahydroquinoline core, making it chemically and biologically distinct.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-26(23,24)21-12-6-7-15-10-11-16(13-18(15)21)20-19(22)14-25-17-8-4-3-5-9-17/h3-5,8-11,13H,2,6-7,12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLONVJKUWOEZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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